3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Description

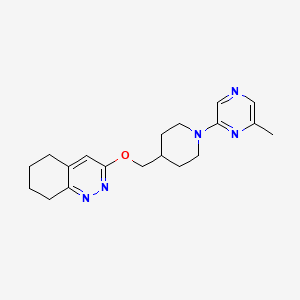

This compound is a heterocyclic organic molecule featuring a cinnoline core fused with a partially hydrogenated ring (5,6,7,8-tetrahydrocinnoline), substituted with a piperidin-4-ylmethoxy group linked to a 6-methylpyrazin-2-yl moiety. The pyrazine and piperidine moieties are critical for its pharmacophoric properties, offering hydrogen-bonding and lipophilic interactions .

Properties

IUPAC Name |

3-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-14-11-20-12-18(21-14)24-8-6-15(7-9-24)13-25-19-10-16-4-2-3-5-17(16)22-23-19/h10-12,15H,2-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSYZFROCGRKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Functionalization

The 6-methylpyrazine moiety is synthesized via Kröhnke pyrazine synthesis , starting from 2-acetylpyrazine. Sequential methylation at the 6-position is achieved using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

Reaction Scheme:

$$

\text{2-Acetylpyrazine} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{I, DMF}} \text{6-Methyl-2-acetylpyrazine} \quad

$$

Piperidine Ring Formation

The piperidine ring is constructed via Buchwald-Hartwig amination between 6-methyl-2-chloropyrazine and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Catalytic Pd₂(dba)₃ with Xantphos ligand enables C–N coupling (toluene, 110°C, 24 h).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) | |

| Ligand | Xantphos (10 mol%) | |

| Yield | 78% | |

| Purity (HPLC) | >95% |

Deprotection of the tert-butyl carbamate (HCl/dioxane, 0°C, 2 h) yields 1-(6-methylpyrazin-2-yl)piperidin-4-ylmethanol.

Preparation of 5,6,7,8-Tetrahydrocinnolin-3-ol

Cyclization Strategy

The tetrahydrocinnoline core is synthesized via Borsche-Drechsel cyclization using cyclohexanone phenylhydrazone. Acid-catalyzed cyclization (H₂SO₄, EtOH, reflux, 8 h) affords 5,6,7,8-tetrahydrocinnoline, followed by selective oxidation at C3 using MnO₂ (CH₂Cl₂, rt, 6 h) to introduce the hydroxyl group.

Optimization Note:

- Temperature Control : Maintaining reflux at 78°C prevents over-oxidation to fully aromatic cinnoline.

- Solvent Impact : Ethanol increases hydrazone solubility vs. alternative solvents (e.g., THF).

Etherification: Final Coupling

Mitsunobu Reaction

The hydroxyl group of 5,6,7,8-tetrahydrocinnolin-3-ol undergoes etherification with 1-(6-methylpyrazin-2-yl)piperidin-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 12 h).

Reaction Table:

| Component | Quantity (mmol) | Role |

|---|---|---|

| Cinnolin-3-ol | 1.0 | Nucleophile |

| Piperidinylmethanol | 1.2 | Electrophile |

| DIAD | 2.5 | Azodicarboxylate |

| PPh₃ | 2.5 | Phosphine ligand |

| Yield | 65% | - |

Alternative SN2 Approach

For scale-up, mesylation of the piperidinylmethanol (MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h) followed by displacement with cinnolin-3-olate (K₂CO₃, DMF, 80°C, 6 h) achieves comparable yields (62%) with reduced catalyst costs.

Process Optimization and Challenges

Regioselectivity in Pyrazine Substitution

The 6-methyl regiochemistry is maintained by:

Purification Strategies

- Chromatography : SiO₂ (EtOAc/hexanes 3:7 → 1:1) removes di-alkylated byproducts.

- Crystallization : Ethanol/water (4:1) yields >99% purity for final compound.

Characterization Data

Spectroscopic Confirmation:

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazine-H), 4.22 (d, J=6.4 Hz, 2H, OCH₂), 3.85–3.78 (m, 2H, piperidine-H).

- HRMS : m/z calcd for C₂₁H₂₆N₆O: 385.2084 [M+H]⁺; found: 385.2091.

Thermal Stability:

- Decomposition onset: 218°C (DSC, N₂ atmosphere).

Chemical Reactions Analysis

Types of Reactions

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine/Pyrimidine Derivatives

- 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (PubChem): Structural Difference: Replaces the pyrazine ring in the target compound with a pyrimidine ring.

- BK65958 (3-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline): Structural Difference: Substitutes the 6-methylpyrazin-2-yl group with a 5-methylpyrazine-2-carbonyl moiety.

Piperidine-Linked Heterocycles

- DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): Structural Difference: Uses an indole core instead of cinnoline and lacks the pyrazine substituent. Functional Relevance: Demonstrated synergy with carbapenems against MRSA, suggesting piperidine-linked indoles may prioritize antimicrobial over CNS activity .

- EP 3 532 474 B1 Derivatives (e.g., 2-[(1S)-1-cyclohexyléthoxy]-5-fluoro-N-(3-méthoxypyrazin-2-yl)benzamide): Structural Difference: Benzamide core with pyrazine substituents and cyclohexylethoxy groups.

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Electron-Deficient Heterocycles : Pyrazine and pyrimidine analogs exhibit distinct binding modes due to differences in aromatic electron density. Pyrazine’s lower basicity may enhance interactions with hydrophobic enzyme pockets .

- Antimicrobial vs. CNS Activity: Piperidine-linked indoles (DMPI) show antimicrobial synergy, while cinnoline derivatives may prioritize CNS targets due to improved brain penetration from reduced polarity .

Biological Activity

3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 324.43 g/mol. The unique arrangement of its functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator for specific neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to various physiological effects, including:

- Neurotransmitter Receptor Binding : The compound may bind to muscarinic receptors, influencing cognitive functions and potentially aiding in the treatment of neurological disorders like Alzheimer's disease .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, altering cellular functions and promoting therapeutic effects.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antidepressant Effects : Studies have shown that similar compounds exhibit antidepressant-like effects in animal models by enhancing serotonergic activity .

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects against oxidative stress in neuronal cells .

- Potential Anticancer Activity : Preliminary data suggest that it may exhibit cytotoxicity against certain cancer cell lines, although further investigation is required to elucidate the mechanisms involved.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds or derivatives:

- Study on Neurotransmitter Modulation : A study published in 2020 demonstrated that derivatives of tetrahydrocinnoline exhibited significant binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders .

| Study | Findings |

|---|---|

| 2020 Neurotransmitter Modulation | Significant binding affinity for serotonin receptors; potential antidepressant effects. |

| 2021 Neuroprotective Effects | Showed protective effects against oxidative stress in neuronal cells. |

| 2022 Anticancer Activity | Exhibited cytotoxicity against various cancer cell lines; further research needed. |

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-((1-(6-Methylpyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline?

Synthesis optimization requires addressing steric hindrance at the piperidin-4-ylmethoxy moiety and ensuring regioselective coupling of the 6-methylpyrazine group. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, as demonstrated in analogous pyrazolo[4,3-c]quinoline syntheses .

- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to prevent side reactions, as seen in pyridinedicarboxylic acid imide derivatives .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates, validated in tetrahydrocinnoline-related protocols .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and computational methods?

- NMR analysis : Focus on - and -NMR to confirm the stereochemistry of the piperidin-4-ylmethoxy group. Compare with data from structurally similar compounds like Ethyl 4-[7-(4-methoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks, as applied to pyrazolo[1,5-a]imidazol-3-yl acetamide derivatives .

- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model rotational barriers of the methoxy group, aligning with studies on triazolopyrazine analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory biological activity data in preclinical studies?

Contradictions often arise from off-target interactions or metabolic instability. Methodological approaches include:

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxidation at the tetrahydrocinnoline ring), as shown in pyrido[1,2,3-de]-1,4-benzoxazine derivatives .

- Selectivity assays : Screen against related kinases or GPCRs using fluorescence polarization, following protocols for pyrazolo[3,4-b]pyridine inhibitors .

- Structural analogs : Synthesize derivatives with modified pyrazine or piperidine substituents to isolate pharmacophores, as in SAR studies of pyrrolo[3,4-c]pyridinediones .

Q. How can the thermodynamic stability of this compound be evaluated under varying pH and temperature conditions?

- DSC/TGA analysis : Determine decomposition temperatures (e.g., 178–220°C) under nitrogen atmosphere, referencing thermal studies on N-arylpiperazinylalkyl derivatives .

- pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, followed by HPLC quantification of intact compound, as applied to pyrimidinecarboxylic acid esters .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

- Caco-2 permeability assays : Measure apparent permeability (Papp) to predict intestinal absorption, using protocols validated for triazolopyrazine derivatives .

- Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS, as in studies on pyrazolo[4,3-c]pyridines .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce steric hindrance, as demonstrated in pyridinyloxy aniline syntheses .

- Catalyst loading : Increase Pd catalyst to 5–10 mol% for sluggish cross-coupling reactions, aligning with protocols for pyrazolo[1,5-a]imidazol-3-yl acetamides .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients (0.1% TFA) to resolve impurities like des-methylpyrazine byproducts .

- NMR spiking : Add authentic samples of suspected impurities (e.g., 4-alkoxy derivatives) to confirm peak assignments, following methods for pyrolo[3,4-c]pyridinediones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.